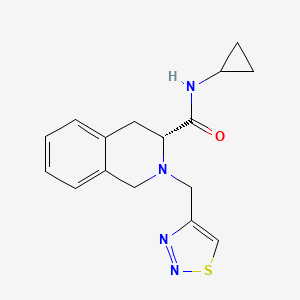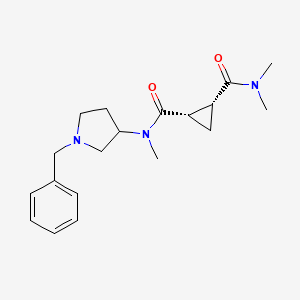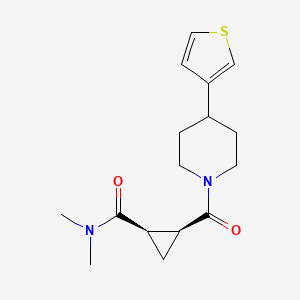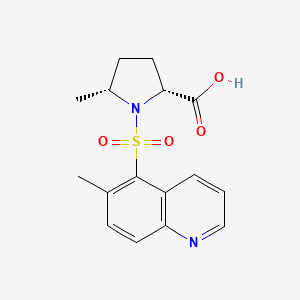![molecular formula C18H27N3O2 B7338897 [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone, also known as MMCM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MMCM is a synthetic compound that belongs to the class of piperazine derivatives and has a molecular weight of 393.56 g/mol.
Mecanismo De Acción
The mechanism of action of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone involves its selective binding to the 5-HT1A receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and other physiological processes. This compound acts as an antagonist of the 5-HT1A receptor, which leads to the modulation of neurotransmitter release and the downstream effects on behavior and physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation leads to the downstream effects on behavior and physiological functions, including anxiety, depression, and other psychiatric disorders. This compound has also been shown to have analgesic effects and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone is its selectivity for the 5-HT1A receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency, which requires higher concentrations to achieve the desired effects. Additionally, this compound has a short half-life, which limits its use in chronic experiments.
Direcciones Futuras
There are several future directions for the use of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone in scientific research. One potential direction is the investigation of its effects on the gut-brain axis, as the 5-HT1A receptor is widely distributed in the gastrointestinal tract. Another potential direction is the investigation of its effects on neuroinflammation, as the 5-HT1A receptor has been implicated in the regulation of immune responses. Additionally, the development of more potent and selective analogs of this compound could lead to further insights into the role of the 5-HT1A receptor in various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. Its selective binding to the 5-HT1A receptor allows for the specific investigation of the role of this receptor in various physiological and pathological processes. While this compound has limitations, such as its low potency and short half-life, there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone involves the reaction of 4-methylcyclohexanone with 3-methoxypyridine-4-amine and piperazine in the presence of a catalyst. The resulting product is purified using column chromatography and recrystallization. The overall yield of this compound is approximately 60%.
Aplicaciones Científicas De Investigación
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone has been primarily used in scientific research as a tool to study the central nervous system. It acts as a selective antagonist of the 5-HT1A receptor and has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been used to investigate the role of the 5-HT1A receptor in anxiety, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
[4-(3-methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-3-5-15(6-4-14)18(22)21-11-9-20(10-12-21)16-7-8-19-13-17(16)23-2/h7-8,13-15H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZVZLDRLRVADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CCN(CC2)C3=C(C=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R)-2-[[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7338830.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-[(2R,3R)-2-pyridin-4-yloxolan-3-yl]methanone](/img/structure/B7338843.png)
![(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338846.png)
![(3R)-N-cyclopropyl-2-[(2-oxo-1H-quinolin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338851.png)
![(3R)-N-cyclopropyl-2-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338854.png)

![(3R)-N-cyclopropyl-2-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338869.png)

![(2R,3R)-N-[2-(dimethylamino)pyridin-4-yl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338886.png)
![(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B7338889.png)




